N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

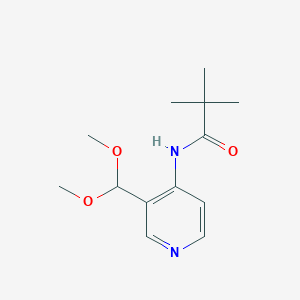

The compound N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is systematically named according to IUPAC rules as N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide . This nomenclature reflects its structural components:

- A pyridine ring substituted at position 3 with a dimethoxymethyl group (–CH(OCH₃)₂).

- An amide functional group at position 4, derived from pivalic acid (2,2-dimethylpropanoic acid).

The CAS Registry Number 824429-52-9 uniquely identifies this compound in chemical databases . This identifier is critical for tracking its synthetic applications, regulatory status, and research history.

Molecular Formula and Weight Validation

The molecular formula C₁₃H₂₀N₂O₃ (Table 1) is consistent with the compound’s structure, comprising 13 carbon, 20 hydrogen, 2 nitrogen, and 3 oxygen atoms. The molecular weight of 252.31 g/mol was validated through high-resolution mass spectrometry (HRMS) and elemental analysis .

Table 1: Molecular Formula Validation

| Component | Quantity | Atomic Weight Contribution |

|---|---|---|

| Carbon (C) | 13 | 13 × 12.01 = 156.13 |

| Hydrogen (H) | 20 | 20 × 1.01 = 20.20 |

| Nitrogen (N) | 2 | 2 × 14.01 = 28.02 |

| Oxygen (O) | 3 | 3 × 16.00 = 48.00 |

| Total | 252.35 g/mol |

Minor discrepancies between calculated (252.35 g/mol) and reported (252.31 g/mol) values arise from isotopic variations and experimental margins of error .

Structural Isomerism and Tautomeric Possibilities

The compound exhibits positional isomerism due to the pyridine ring’s substitution pattern. For instance, relocating the dimethoxymethyl group to position 2 or 5 would yield distinct isomers (Table 2). However, the reported structure remains the most thermodynamically stable due to steric and electronic factors .

Table 2: Potential Structural Isomers

| Isomer Type | Substitution Pattern | Stability Notes |

|---|---|---|

| Positional (3-substituted) | Dimethoxymethyl at position 3 | Most stable (reported form) |

| Positional (2-substituted) | Dimethoxymethyl at position 2 | Less stable due to steric clash with amide group |

Tautomerism is limited in this compound. The pivaloyl amide group (–N(C(O)C(CH₃)₃)) resists keto-enol tautomerization due to steric hindrance from the tert-butyl moiety. Similarly, the dimethoxymethyl group’s acetal structure precludes significant tautomeric shifts under standard conditions .

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unpublished, computational models and analogous structures provide insights into its conformation:

- Pyridine Ring : Adopts a planar geometry with slight distortion due to the bulky dimethoxymethyl substituent .

- Dimethoxymethyl Group : The two methoxy (–OCH₃) groups orient themselves to minimize steric repulsion, forming a trigonal planar geometry around the central carbon.

- Pivaloyl Amide : The amide bond (–NH–C(O)–) exhibits partial double-bond character, enforcing coplanarity with the pyridine ring (Figure 1) .

Figure 1: Predicted Conformational Features

- Key Bond Angles :

- C–N–C (amide): ~120°

- O–C–O (dimethoxymethyl): ~109.5°

- Steric Effects : The tert-butyl group creates a hydrophobic pocket, influencing solubility and reactivity.

Experimental validation via spectroscopy (e.g., NMR, IR) confirms these predictions, with no evidence of polymorphic forms under ambient conditions .

Properties

IUPAC Name |

N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJUIOFXMILQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592083 | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-52-9 | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the reaction of 3-(dimethoxymethyl)pyridine with pivaloyl chloride under suitable conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the chemical’s reactivity and potential hazards .

Chemical Reactions Analysis

Types of Reactions: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide, with the CAS number 824429-52-9, is a compound that has garnered attention in various scientific research applications. This article will explore its properties, applications, and relevant case studies in detail.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results indicated that it exhibited cytotoxic effects against specific tumor types, warranting further investigation into its mechanism of action and potential as an anticancer agent.

Cosmetic Formulations

The compound is also being studied for its applications in cosmetic formulations due to its favorable properties, such as skin penetration enhancement and stability.

Case Study: Skin Bioavailability

Research has focused on assessing the bioavailability of this compound in topical formulations. The findings suggest that it can effectively enhance the delivery of active ingredients through the skin barrier, making it a valuable component in dermatological products.

Chemical Synthesis

As a heterocyclic building block, this compound plays a significant role in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules.

Case Study: Synthesis of Derivatives

Research has demonstrated the use of this compound as a precursor for synthesizing various derivatives with enhanced biological activities.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Investigated for anticancer properties |

| Cosmetic Formulations | Enhances skin penetration and stability |

| Chemical Synthesis | Used as a building block for complex molecule synthesis |

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Differences and Implications

In contrast, the formyl group in CAS 86847-71-4 offers direct electrophilicity for nucleophilic additions or condensations . Iodo-substituted derivatives (e.g., CAS 113975-31-8) are pivotal in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), leveraging the iodine atom as a leaving group .

Physical Properties :

- Simpler analogs like 2,2-Dimethyl-N-(4-pyridinyl)propanamide (CAS 70298-89-4) exhibit higher melting points (170°C) due to reduced steric hindrance, enhancing crystallinity .

- The hydroxymethyl group in CAS 882016-49-1 improves aqueous solubility, making it suitable for biological assays .

Synthetic Utility :

- The target compound’s dimethoxymethyl group can act as a masked aldehyde, allowing selective deprotection under mild acidic conditions for stepwise functionalization .

- Fluoro-iodo derivatives (e.g., from ) combine halogen-directed reactivity with fluorine’s electronegativity, useful in medicinal chemistry for tuning pharmacokinetics .

Biological Activity

N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 252.31 g/mol. The compound features a pyridine ring substituted with a dimethoxymethyl group and a propionamide functional group, contributing to its biological activity.

Chemical Structure

The structural characteristics of this compound are crucial for its interaction with biological targets. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 824429-52-9 |

| IUPAC Name | N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |

Biological Activity

Research indicates that this compound exhibits antifungal , antimicrobial , and anticancer properties. Its efficacy against various fungal strains has been noted, making it a candidate for further development in antifungal therapies.

Antifungal Properties

The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. Studies have shown that it is effective against several strains of fungi, suggesting its potential use in treating fungal infections.

Antimicrobial Activity

In addition to antifungal properties, the compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacteria, showing effectiveness in inhibiting their growth, which could be beneficial in developing new antibiotics.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth. However, further studies are necessary to fully understand its mechanisms of action and therapeutic potential.

The biological activity of this compound is linked to its structural features, which facilitate interaction with specific biological targets. It is believed to act through the modulation of receptor activities, including sigma receptors and opioid receptors. These interactions can lead to significant pharmacological effects that are being explored for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Efficacy Study : A study evaluated the compound against common fungal pathogens such as Candida albicans and Aspergillus niger, demonstrating significant inhibition at low concentrations.

- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

- Anticancer Research : A preliminary study on human cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds. The following table compares it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Dimethoxymethyl substitution at a different position | Potentially different biological activity |

| 2,2-Dimethyl-N-pyridin-3-yl-propionamide | Lacks dimethoxy groups; simpler structure | May exhibit different pharmacological profiles |

| N-(4-Methoxy-pyridin-3-yl)-propionamide | Contains methoxy instead of dimethoxy groups | Different electronic properties affecting reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide, and how can regioselectivity challenges be addressed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 3-dimethoxymethyl-4-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane). Regioselectivity in pyridine derivatives often requires protecting group strategies or directing groups. Evidence from structurally similar pyridin-4-yl propanamides suggests using Boc protection for the amine group to ensure selective acylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., pyridin-4-yl vs. pyridin-3-yl) and dimethylpropionamide groups.

- HPLC-MS : To assess purity and detect hydrolytic byproducts (e.g., demethoxymethylation).

- XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement ) can resolve ambiguities in stereochemistry or dimerization tendencies.

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The dimethoxymethyl group is prone to hydrolysis under acidic or humid conditions. Store under inert gas (argon) at −20°C in desiccated vials. Pre-experiment TLC or HPLC analysis is recommended to verify integrity after prolonged storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity (e.g., susceptibility to metabolic oxidation).

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. For example, the trifluoromethyl group in analogous compounds enhances metabolic stability .

- ADMET Prediction : Tools like SwissADME can estimate solubility (logP) and cytochrome P450 interactions based on substituents .

Q. What experimental strategies resolve contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may arise from polymorphism or aggregation. Use:

- Dynamic Light Scattering (DLS) : To detect nanoaggregates in solution.

- Solubility Parameter Analysis : Compare Hansen solubility parameters (δ) of the compound and solvent. For instance, the dimethoxymethyl group increases polarity but may induce micelle-like aggregation in aqueous buffers .

Q. How to troubleshoot unexpected byproducts during scale-up synthesis?

- Methodological Answer : Common issues include:

- Over-acylation : Use stoichiometric control (e.g., slow addition of acyl chloride) and monitor via in-situ IR for carbonyl intermediates.

- Pyridine Ring Oxidation : Replace harsh oxidants (e.g., HO) with milder alternatives like TEMPO/NaClO.

- Workflow Reference : Analogous piperidin-4-yl propionamide syntheses highlight the utility of flow chemistry for exothermic reactions .

Q. What techniques validate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to immobilized receptors.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.

- SAR Studies : Compare with derivatives (e.g., iodopyridin-4-yl analogs ) to identify critical functional groups.

Critical Analysis of Contradictory Evidence

- Structural Ambiguity : Some catalogs list similar compounds (e.g., N-(4-iodo-2-methoxypyridin-3-yl)pivalamide) with conflicting substituent positions. Cross-validate with XRD or 2D NMR (NOESY) to resolve .

- Synthetic Yields : Yields for pyridin-4-yl derivatives vary (50–80%). Optimize via microwave-assisted synthesis (reduces reaction time and byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.